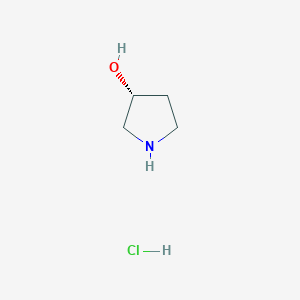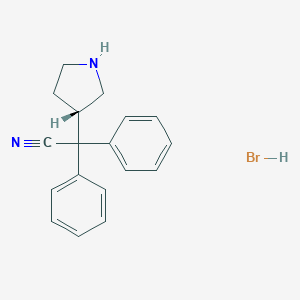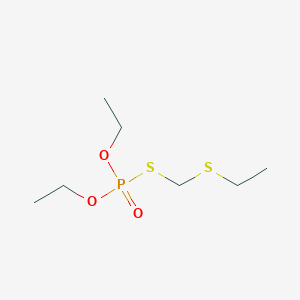
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide
Descripción general
Descripción
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide, also known as MitoQ, is a mitochondria-targeted antioxidant. This compound has gained significant attention in recent years due to its potential therapeutic applications. MitoQ is a derivative of ubiquinone, a naturally occurring antioxidant found in the body.
Métodos De Preparación
The synthesis of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide typically involves the reaction of triphenylphosphine with 3-methylbut-2-enyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran. The reaction conditions usually involve maintaining a low temperature (around 0°C) initially and then allowing the reaction to proceed at room temperature . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents and conditions.
Common reagents used in these reactions include lithium hexamethyldisilazane and fumaginone. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide is used in various scientific research areas due to its unique properties:
Chemistry: It is used in studying catalysis and organic synthesis.
Biology: Its mitochondria-targeting ability makes it useful in studying cellular processes and mitochondrial function.
Medicine: As an antioxidant, it has potential therapeutic applications in treating diseases related to oxidative stress.
Industry: It contributes to advancements in biochemistry and other industrial applications
Mecanismo De Acción
The mechanism of action of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide involves its ability to target mitochondria. Once inside the mitochondria, it acts as an antioxidant, reducing oxidative stress by neutralizing free radicals. This action helps in protecting cells from damage and maintaining cellular function.
Comparación Con Compuestos Similares
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide is unique due to its mitochondria-targeting ability and antioxidant properties. Similar compounds include:
Ubiquinone: A naturally occurring antioxidant in the body.
Triphenylphosphonium derivatives: Other compounds with similar structures but different functional groups.
Mitochondria-targeted antioxidants: Compounds designed to target mitochondria and reduce oxidative stress
These similar compounds share some properties but differ in their specific applications and effectiveness.
Propiedades
IUPAC Name |
3-methylbut-2-enyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCNCGWNJMMQS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934647 | |
| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-34-3 | |
| Record name | Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylbut-2-enyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1530-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylbut-2-enyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
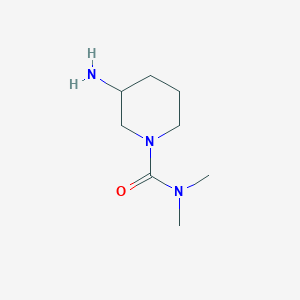

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)
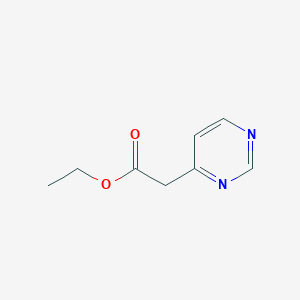
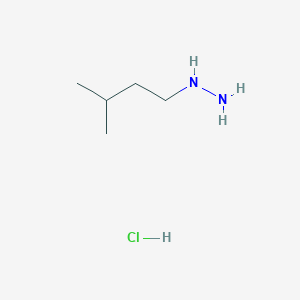
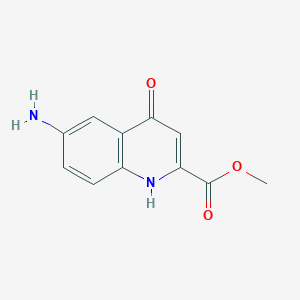
![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)

